methyl 2-bromo-3-oxo-3-phenylpropanoate

Description

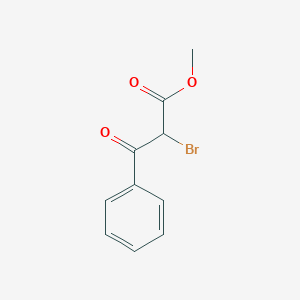

Methyl 2-bromo-3-oxo-3-phenylpropanoate (CAS 55919-47-6) is a brominated ester compound characterized by a phenyl group at the 3-oxo position and a methyl ester moiety. Its molecular formula is C₁₀H₉BrO₃, with a molecular weight of 257.08 g/mol. Structurally, it consists of a β-keto ester backbone substituted with bromine at the α-carbon, making it a versatile intermediate in organic synthesis and pharmaceutical research. Key applications include its use in proteomics research and as a precursor for synthesizing bioactive molecules via nucleophilic substitution or condensation reactions.

Properties

IUPAC Name |

methyl 2-bromo-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LONSZFZHKVUSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)C1=CC=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-oxo-3-phenylpropanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-oxo-3-phenylpropanoate. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the esterification of 2-bromo-3-oxo-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction proceeds under reflux conditions to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenylpropanoates.

Reduction: Formation of methyl 2-bromo-3-hydroxy-3-phenylpropanoate.

Oxidation: Formation of 2-bromo-3-oxo-3-phenylpropanoic acid or other oxidized derivatives.

Scientific Research Applications

Methyl 2-bromo-3-oxo-3-phenylpropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

Medicine: Potential use in the development of new drugs due to its reactivity and ability to form bioactive compounds.

Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-oxo-3-phenylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the keto group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the keto group can undergo reduction or oxidation, leading to the formation of different products.

Comparison with Similar Compounds

Ethyl 2-Bromo-3-Oxo-3-Phenylpropanoate

- Structural Difference : The ethyl ester analog (CAS 55919-47-6) replaces the methyl group with an ethyl group, resulting in a molecular formula of C₁₁H₁₁BrO₃ (MW: 271.11 g/mol).

- Applications : Widely used in pharmaceuticals and agrochemicals, dominating ~60% of the intermediate market.

- Market Dynamics :

Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate

- Structural Difference : Substitutes bromine with fluorine at the α-carbon (C₂).

- Reactivity : Fluorine’s electronegativity increases electrophilicity at the carbonyl carbon, enhancing reactivity in SN2 reactions. However, its weaker leaving-group ability compared to bromine limits utility in nucleophilic substitutions.

- Applications : Primarily used in specialized fluorinated drug intermediates.

Methyl 2-Methyl-3-Oxopropanoate

- Structural Difference : Replaces bromine and phenyl groups with a methyl group (C₂) and hydrogen (C₃), respectively.

- Reactivity : Lacks bromine’s leaving-group capability, making it unsuitable for substitution reactions. Used in esterification and condensation reactions.

- Applications: Limited to non-halogenated synthetic pathways, such as flavor and fragrance production.

Data Tables

Table 1: Structural and Market Comparison

Research Findings and Trends

- Synthetic Routes : Methyl and ethyl analogs are synthesized via bromination of β-keto esters. Ethyl derivatives dominate due to scalable production methods.

- Regulatory Impact : Bromine-containing compounds face stringent environmental regulations, driving demand for greener synthesis methods (e.g., BOC Sciences’ 2022 eco-friendly route for ethyl derivatives).

- Regional Demand: North America and Europe account for 65% of ethyl derivative consumption, while Asia-Pacific shows rapid growth in pharmaceutical manufacturing.

Biological Activity

Methyl 2-bromo-3-oxo-3-phenylpropanoate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features, particularly the presence of a bromine atom and a ketone functional group. This article explores its biological activity, synthesis methods, and potential applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H11BrO3 and a molecular weight of 257.08 g/mol. The compound features:

- Bromine Atom : Enhances reactivity and potential biological interactions.

- Ketone Group : Contributes to its chemical reactivity.

- Phenyl Group : Provides aromatic stability.

The compound's structure can be represented as follows:

Synthesis Methods

Several methods have been reported for synthesizing this compound, including:

- Bromination of Phenylpropanoic Acid Derivatives : Utilizing brominating agents in the presence of phenylpropanoic acid derivatives.

- Condensation Reactions : Employing condensation reactions between appropriate aldehydes and bromoacetates under acidic or basic conditions.

Anti-inflammatory Effects

Similar compounds have been associated with anti-inflammatory properties, suggesting that this compound may possess similar effects. This is particularly relevant in the context of developing pharmaceutical agents aimed at treating inflammatory conditions.

Case Studies

- Study on Structural Analogues : A study investigating the biological activities of structurally related compounds found that many exhibited notable anti-inflammatory and analgesic effects, indicating a potential pathway for further research into this compound's therapeutic applications.

- Reactivity Studies : Research on the reactivity of related compounds under various conditions demonstrated that modifications in structure significantly influenced biological outcomes, including selectivity and conversion rates in enzymatic reactions .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Notable Biological Activities |

|---|---|---|

| Methyl 3-bromo-2-oxo-3-(m-tolyl)propanoate | Methyl group on phenyl ring | Antimicrobial activity |

| Ethyl 3-bromo-2-oxo-3-(4-trifluoromethyl)phenylpropanoate | Trifluoromethyl group | Potential anticancer properties |

| Ethyl 3-cyano-2-oxo-3-(o-tolyl)propanoate | Cyano group | Anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing methyl 2-bromo-3-oxo-3-phenylpropanoate?

- Methodological Answer : The compound is typically synthesized via bromination of methyl 3-oxo-3-phenylpropanoate using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic bromination efficiency .

- Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions (e.g., over-bromination) .

- Purification : Column chromatography or recrystallization is used to isolate the product, with yields typically ranging from 60–85% .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

- Spectroscopy : IR spectroscopy confirms carbonyl (C=O) stretches at ~1700 cm and C-Br at ~600 cm .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane mixtures and refine using SHELXL .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- Reactivity Profile : The bromine atom acts as a leaving group, while the adjacent carbonyl group stabilizes the transition state via resonance.

- Kinetic Studies : Monitor reaction progress using -NMR to track bromide ion release. Pseudo-first-order kinetics are observed in SN reactions with amines .

- Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric hindrance at the electrophilic carbon .

Q. How can this compound serve as a building block in multi-step syntheses of bioactive molecules?

- Applications :

- Pharmaceutical Intermediates : Used to synthesize α-ketoamide protease inhibitors via coupling with amino acids (e.g., Suzuki-Miyaura cross-coupling) .

- Material Science : Incorporate into polymers via radical-initiated copolymerization to enhance thermal stability (T > 150°C) .

Q. How should researchers address contradictory data on reaction yields or byproduct formation?

- Troubleshooting Framework :

- Byproduct Analysis : Use LC-MS to identify side products (e.g., debrominated esters or dimerization products) .

- Optimization : Adjust stoichiometry (e.g., 1.2 eq bromine) or switch to flow chemistry for better control over exothermic reactions .

Q. What advanced safety protocols are critical when handling this compound?

- Risk Mitigation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.